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Compound of Interest

1-(4-Chlorophenyl)-2-
Compound Name:
methylpropan-1-one

Cat. No.: B092321

An In-Depth Technical Guide to 4'-
Chloroisobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloroisobutyrophenone, systematically known as 1-(4-chlorophenyl)-2-methylpropan-1-
one, is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its
structure, featuring a para-substituted chlorophenyl ring attached to an isobutyryl group, makes
it a versatile building block for the synthesis of more complex molecules, including potential
pharmaceutical candidates and other specialty chemicals. This technical guide provides a
comprehensive overview of the physical and chemical properties of 4'-
Chloroisobutyrophenone, detailed experimental protocols for its synthesis, and relevant
analytical data.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 4'-Chloroisobutyrophenone is
presented below. It is important to note that while some experimental data is available, certain
physical properties are based on computational models and should be considered as
estimates.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b092321?utm_src=pdf-interest
https://www.benchchem.com/product/b092321?utm_src=pdf-body
https://www.benchchem.com/product/b092321?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
Molecular Formula C10H11CIO [1]
Molecular Weight 182.64 g/mol [1]
CAS Number 18713-58-1 [1]

1-(4-chlorophenyl)-2-
IUPAC Name [1]
methylpropan-1-one

Not explicitly found in

Appearance
searches.
) ) Not explicitly found in
Melting Point
searches.
N ) Not explicitly found in
Boiling Point
searches.
. Not explicitly found in
Density
searches.
Expected to be soluble in
N common organic solvents like
Solubility

dichloromethane, diethyl ether,

and toluene.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 4'-
Chloroisobutyrophenone.

'H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (*H NMR) spectrum is a powerful tool for confirming
the structure of the molecule. Based on its structure, the following proton signals are expected:

o Aromatic Protons: Two doublets in the aromatic region (typically & 7.0-8.0 ppm). The protons
on the chlorophenyl ring will exhibit a characteristic AA'BB' splitting pattern due to the para-
substitution.
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» Methine Proton: A septet for the proton on the isopropyl group (CH), deshielded by the
adjacent carbonyl group.

o Methyl Protons: A doublet for the six equivalent protons of the two methyl groups (CHs) of
the isopropyl moiety.

3C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (*33C NMR) spectrum provides information about
the carbon skeleton of the molecule. Data is available on PubChem, though specific peak
assignments require further analysis.[1]

Infrared (IR) Spectroscopy (Predicted)

The infrared (IR) spectrum is used to identify the functional groups present in a molecule. For
4'-Chloroisobutyrophenone, the following characteristic absorption bands are expected:

e C=0 Stretch (Ketone): A strong absorption band in the region of 1680-1700 cm~1.
Conjugation with the aromatic ring will shift this peak to a lower wavenumber compared to a
non-conjugated ketone.

e C-H Stretch (Aromatic): Absorption bands above 3000 cm~1.
¢ C-H Stretch (Aliphatic): Absorption bands below 3000 cm~1,
e C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm~1 region.

o C-CI Stretch: An absorption band in the fingerprint region.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) data for 4'-Chloroisobutyrophenone is
available, which can be used to determine its molecular weight and fragmentation pattern,
further confirming its identity.[1]

Experimental Protocols
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The primary method for the synthesis of 4'-Chloroisobutyrophenone is the Friedel-Crafts
acylation of chlorobenzene with isobutyryl chloride.

Synthesis of 4'-Chloroisobutyrophenone via Friedel-
Crafts Acylation

This electrophilic aromatic substitution reaction involves the introduction of the isobutyryl group
onto the chlorobenzene ring, predominantly at the para position due to the directing effect of
the chlorine atom and steric hindrance at the ortho positions.

Reaction Scheme:
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Caption: Synthesis of 4'-Chloroisobutyrophenone.

Materials:
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e Chlorobenzene

e |Isobutyryl chloride

e Anhydrous aluminum chloride (AICI3)

e Dichloromethane (DCM), anhydrous

e Hydrochloric acid (HCI), dilute aqueous solution

o Saturated agueous sodium bicarbonate (NaHCO3s) solution

o Saturated aqueous sodium chloride (NaCl) solution (brine)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
Procedure:

e Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the
evolved HCI gas), suspend anhydrous aluminum chloride in anhydrous dichloromethane
under an inert atmosphere (e.g., nitrogen or argon).

o Addition of Acylating Agent: Cool the suspension in an ice bath. Add isobutyryl chloride
dropwise to the stirred suspension via the dropping funnel.

o Addition of Substrate: After the addition of isobutyryl chloride, add chlorobenzene dropwise
to the reaction mixture, maintaining the low temperature.

o Reaction Progression: After the addition is complete, allow the reaction mixture to warm to
room temperature and stir for a specified time (typically several hours) to ensure the
completion of the reaction. The progress of the reaction can be monitored by thin-layer
chromatography (TLC).

o Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker
containing crushed ice and concentrated hydrochloric acid. This will decompose the
aluminum chloride complex.
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o Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract
the aqueous layer with dichloromethane.

» Washing: Combine the organic layers and wash sequentially with dilute hydrochloric acid,
water, saturated sodium bicarbonate solution, and finally with brine.

» Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary
evaporator to obtain the crude product.

Purification

The crude 4'-Chloroisobutyrophenone can be purified by one of the following methods:
« Distillation under Reduced Pressure: This is a common method for purifying liquid ketones.

o Column Chromatography: For higher purity, the crude product can be purified by column
chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and

ethyl acetate).

Workflow for Purification:
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Caption: Purification workflow for 4'-Chloroisobutyrophenone.

Chemical Reactivity

The chemical reactivity of 4'-Chloroisobutyrophenone is primarily dictated by the ketone
functional group and the substituted aromatic ring.

e Reduction: The carbonyl group can be reduced to a secondary alcohol, 1-(4-chlorophenyl)-2-
methylpropan-1-ol, using reducing agents such as sodium borohydride (NaBHa) or lithium
aluminum hydride (LiAIHa4).

o Oxidation: Under strong oxidizing conditions, the acyl group can be cleaved to yield 4-
chlorobenzoic acid.

o Reactions at the a-Carbon: The a-carbon to the carbonyl group can undergo various
reactions, such as halogenation or alkylation, under appropriate basic or acidic conditions.

» Electrophilic Aromatic Substitution: The chlorophenyl ring is deactivated towards further
electrophilic substitution due to the electron-withdrawing nature of the chloro and isobutyryl

groups.

Conclusion

4'-Chloroisobutyrophenone is a key synthetic intermediate with well-defined, albeit not
extensively documented, physical and chemical properties. The standard synthesis via Friedel-
Crafts acylation is a robust and scalable method. The information and protocols provided in this
guide are intended to support researchers and scientists in the effective utilization of this
compound in their synthetic endeavors and drug development programs. Further experimental
determination of its physical properties and detailed spectroscopic analysis would be beneficial
for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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